molecular formula C54H92N10O18 B13837155 N5-HydroxylaminoCaspofungin

N5-HydroxylaminoCaspofungin

Cat. No.: B13837155
M. Wt: 1169.4 g/mol
InChI Key: FKXCJLSAUJMJMT-WTPMVNKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of N5-HydroxylaminoCaspofungin as a Caspofungin Derivative

This compound is chemically identified as a derivative of Caspofungin, a leading member of the echinocandin class. It is specifically recognized as an impurity that can arise during the manufacturing or degradation of Caspofungin. cymitquimica.com The defining feature of this molecule is the presence of a hydroxylamino group (-NHOH) at the N5 position of the ornithine residue within the cyclic peptide core of the Caspofungin structure.

The following table provides the key identifiers for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 1671884-43-7 (diacetate salt)
Molecular Formula C₅₂H₈₈N₁₀O₁₆ (as diacetate)
Molecular Weight 1229.42 g/mol (as diacetate)

Data sourced from multiple chemical suppliers.

Significance of Chemical Modifications at the N5 Position in Echinocandin Scaffolds

The ornithine residue, and specifically its N5 position, is a focal point for chemical modification in the development of novel echinocandin derivatives. This is largely due to the inherent chemical instability associated with the hemiaminal linkage present in the parent compound, pneumocandin B0, from which Caspofungin is derived. This instability can lead to degradation under both acidic and basic conditions.

Rationale for Investigating this compound from a Mechanistic and Synthetic Perspective

From a synthetic chemistry viewpoint, the formation of this compound provides insights into the reactivity of the N5 position of the ornithine residue in Caspofungin. Understanding the reaction conditions that lead to its formation is critical for developing manufacturing processes that minimize its presence.

Mechanistically, the introduction of a hydroxylamino group at the N5 position could alter the binding of the molecule to its target, β-(1,3)-D-glucan synthase. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are essential to determine if this modification enhances, diminishes, or alters the antifungal properties of the parent compound. Such studies are fundamental in the field of medicinal chemistry for the rational design of new and improved therapeutic agents. While specific research on the mechanistic implications of the N5-hydroxylamino moiety in this particular compound is not extensively published, the general principles of SAR in the echinocandin class underscore the importance of investigating such derivatives.

Properties

Molecular Formula

C54H92N10O18

Molecular Weight

1169.4 g/mol

IUPAC Name

acetic acid;N-[(5R,11S,13R,20S,22R,24R,29S)-24-[2-aminoethyl(hydroxy)amino]-5-[(1R)-3-amino-1-hydroxypropyl]-8-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-13,22,29-trihydroxy-17-[(1R)-1-hydroxyethyl]-3,7,10,16,19,27-hexaoxo-1,6,9,15,18,26-hexazatricyclo[26.3.0.011,15]hentriacontan-20-yl]dodecanamide

InChI

InChI=1S/C52H88N10O16.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-42(70)56-38-24-34(65)23-32(62(78)22-20-54)27-55-51(76)45-41(69)18-21-60(45)28-35(66)25-37(40(68)17-19-53)57-50(75)44(47(72)46(71)31-13-15-33(64)16-14-31)59-49(74)39-26-36(67)29-61(39)52(77)43(30(2)63)58-48(38)73;1-2(3)4/h13-16,30,32,34,36-41,43-47,63-65,67-69,71-72,78H,3-12,17-29,53-54H2,1-2H3,(H,55,76)(H,56,70)(H,57,75)(H,58,73)(H,59,74);1H3,(H,3,4)/t30-,32-,34+,36-,37-,38+,39+,40-,41+,43?,44?,45?,46+,47+;/m1./s1

InChI Key

FKXCJLSAUJMJMT-WTPMVNKMSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H]1C[C@H](C[C@H](CNC(=O)C2[C@H](CCN2CC(=O)C[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)C(NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)N(CCN)O)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CC(CC(CNC(=O)C2C(CCN2CC(=O)CC(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)N(CCN)O)O.CC(=O)O

Origin of Product

United States

Advanced Synthetic and Biosynthetic Studies of N5 Hydroxylaminocaspofungin

Chemical Synthesis Methodologies for N5-HydroxylaminoCaspofungin

The chemical synthesis of this compound is intrinsically linked to the synthesis of Caspofungin, where it can arise as a byproduct. The formation of this impurity likely occurs during the multi-step synthesis of the parent drug or as a result of its degradation. oup.com

Precursor Derivatization and Reaction Pathways

The synthesis of Caspofungin begins with the natural product pneumocandin B0, which undergoes a series of chemical modifications. nih.govnih.gov The formation of this compound would involve the introduction of a hydroxyl group at the N5 position of the ornithine residue's side chain.

One plausible chemical pathway for the formation of the N5-hydroxylamino group is through the oxidation of the primary amine on the ethylenediamine (B42938) side chain of Caspofungin. This side chain is itself introduced in a late-stage modification of the pneumocandin B0 core. nih.gov The reaction could proceed via an N-oxidation reaction, potentially mediated by residual oxidizing agents or under specific pH and temperature conditions during synthesis or storage.

Another potential route involves the direct reaction of a hydroxylamine-containing reagent with a suitable precursor. For instance, during the attachment of the side chain, if a derivative of hydroxylamine (B1172632) were present or formed in situ, it could compete with ethylenediamine, leading to the formation of the this compound impurity.

General methods for the N-hydroxylation of peptides have been developed, often involving the use of oxidizing agents. rsc.org While not specifically applied to Caspofungin, these methods provide a framework for how such a transformation could occur. For example, the oxidation of a secondary amine precursor could lead to a nitrone intermediate, which upon hydrolysis could yield the N-hydroxylated product. rsc.org

Optimization of Reaction Conditions and Yield for N5-Hydroxylamino Formation

As an impurity, the goal in industrial synthesis is typically to minimize the formation of this compound, rather than optimize its yield. However, from a research perspective, understanding the conditions that favor its formation can provide insights into its stability and reactivity.

Factors that could influence the yield of this impurity include:

Oxidizing Agents: The presence of even trace amounts of oxidizing agents could increase the formation of the hydroxylamino group.

pH: The pH of the reaction mixture can influence the nucleophilicity of the amine and the reactivity of any oxidizing species.

Temperature: Elevated temperatures can accelerate degradation pathways, potentially leading to increased levels of this compound.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.

The table below summarizes hypothetical conditions that might influence the formation of this compound based on general principles of chemical synthesis. nih.govoup.com

ParameterCondition Favoring Impurity FormationRationale
Oxidant Presence Increased concentrationPromotes N-oxidation of the amine side chain.
pH Deviations from optimalCan alter reactant stability and favor side reactions.
Temperature ElevatedCan accelerate degradation and side product formation.
Reaction Time ExtendedIncreases the potential for side reactions and degradation.

Stereochemical Control in N5-Hydroxylamino Caspofungin Synthesis

The stereochemistry of Caspofungin is critical for its antifungal activity and is largely determined by the stereochemistry of the starting material, pneumocandin B0, and the stereoselective steps in its synthesis. researchgate.netacs.org The synthesis of the dimethylmyristoyl side chain, for instance, requires careful stereochemical control. acs.orguu.nl

The introduction of the hydroxylamino group at the N5 position would create a new stereocenter if the nitrogen atom becomes chiral. The stereochemical outcome of this transformation would depend on the specific reaction mechanism. If the hydroxylation occurs on the pre-formed Caspofungin molecule, the stereochemistry of the existing chiral centers would likely influence the approach of the hydroxylating agent, potentially leading to a diastereoselective transformation. However, without specific studies on this reaction, the degree of stereochemical control remains theoretical.

Hypothetical Biosynthetic Routes and Enzymatic Modifications

While this compound is primarily considered a synthetic impurity, it is conceivable that similar modifications could occur through biological processes. The study of microbial biotransformation can provide insights into potential enzymatic pathways for the formation of such derivatives. frontiersin.orghyphadiscovery.com

Potential Enzyme Systems Involved in Hydroxylation (Theoretical)

The enzymatic hydroxylation of amino acids and peptides is a known biological process, often catalyzed by hydroxylases. creative-proteomics.comnih.govacs.orgmdpi.com These enzymes are typically involved in post-translational modifications of proteins. creative-proteomics.com

Theoretically, an N-hydroxylase could catalyze the formation of the N5-hydroxylamino group on a Caspofungin precursor. Such enzymes often utilize molecular oxygen and a cofactor, such as a metal ion (e.g., iron) or a flavin derivative. acs.orgnih.govresearchgate.net For instance, N-hydroxylating enzymes have been identified in the biosynthesis of other natural products, where they modify amino acid building blocks. mdpi.com

The table below outlines potential enzyme classes that could theoretically be involved in the N-hydroxylation of a Caspofungin-like molecule.

Enzyme ClassCofactor/Prosthetic GroupPotential Role
Cytochrome P450 Monooxygenases HemeCatalyze a wide range of oxidative reactions, including N-hydroxylation.
Flavin-dependent Monooxygenases FAD/FMNCan mediate N-oxidation reactions. nih.govresearchgate.netmdpi.com
Iron-dependent Hydroxylases Fe(II), 2-oxoglutarateInvolved in the hydroxylation of various substrates, including amino acids. creative-proteomics.comnih.gov

Biocatalytic Approaches to N5-Hydroxylamino Caspofungin Production

Biocatalysis offers a powerful tool for the selective modification of complex molecules under mild conditions. nih.govresearchgate.netacs.orgingentaconnect.com While there are no specific reports on the biocatalytic production of this compound, the biotransformation of other echinocandins has been explored. For example, microbial biotransformation has been used to produce hydroxylated metabolites of the echinocandin drug Rezafungin. hyphadiscovery.com

A hypothetical biocatalytic approach to this compound could involve screening a diverse range of microorganisms for their ability to N-hydroxylate Caspofungin or a suitable precursor. This could be followed by the identification and isolation of the responsible enzyme, which could then be used in a more controlled biocatalytic process. The use of whole-cell biotransformation or isolated enzymes could offer a regio- and stereoselective method for producing this derivative for research purposes. frontiersin.orghyphadiscovery.com

Molecular and Cellular Mechanistic Investigations of N5 Hydroxylaminocaspofungin

Biochemical Characterization of Target Interactions

To understand the biochemical interactions of any caspofungin derivative, including a hypothetical "N5-HydroxylaminoCaspofungin," researchers would typically investigate its effects on its primary target, the β-(1,3)-glucan synthase enzyme. This enzyme is crucial for the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall.

Investigation of this compound Binding to β-(1,3)-Glucan Synthase

Specific studies would be required to determine if and how this compound binds to β-(1,3)-glucan synthase. Techniques such as cryo-electron microscopy could potentially reveal the binding site and conformational changes in the enzyme upon ligand binding. Research on other inhibitors of this enzyme provides a framework for how such investigations would be conducted. Without experimental data, any discussion on its binding properties would be purely speculative.

Kinetic Analysis of Enzyme Inhibition (e.g., Ki, IC50)

The inhibitory potency of a compound is quantified using kinetic parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of binding affinity, independent of substrate concentration.

Table 1: Hypothetical Kinetic Data for Fungal β-(1,3)-Glucan Synthase Inhibition

Compound IC50 (nM) Ki (nM) Inhibition Type
This compound Data not available Data not available Data not available

Note: The data for Caspofungin is illustrative and can vary based on the fungal species and assay conditions. No experimental data is available for this compound.

Binding Thermodynamics and Ligand Efficiency Studies

Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) upon binding provide deeper insights into the nature of the interaction between a ligand and its target. Isothermal titration calorimetry (ITC) is a common technique used to measure these parameters. Ligand efficiency (LE) is a metric used in drug discovery to relate the binding affinity of a compound to its size (number of heavy atoms). It helps in the selection and optimization of lead compounds.

Table 2: Hypothetical Thermodynamic and Ligand Efficiency Parameters

Compound ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol) Ligand Efficiency (LE)

Note: No experimental data is available for this compound.

Cellular Impact and Morphological Analysis at Sub-Organismal Levels

The cellular effects of a β-(1,3)-glucan synthase inhibitor are typically observed as changes in the fungal cell wall and membrane integrity.

Alterations in Fungal Cell Wall Composition and Architecture (In Vitro)

Inhibition of β-(1,3)-glucan synthase would be expected to lead to a significant reduction in the β-(1,3)-glucan content of the fungal cell wall. This can trigger compensatory mechanisms, such as an increase in chitin (B13524) synthesis, which can be quantified through various analytical techniques. Electron microscopy is often used to visualize the resulting morphological changes, such as cell lysis, abnormal septation, and altered cell wall thickness.

Membrane Perturbation Studies and Lipid Interactions

While the primary target of caspofungin and its derivatives is β-(1,3)-glucan synthase located in the cell membrane, studies may also investigate secondary effects on the cell membrane itself. Techniques such as fluorescence spectroscopy with membrane-sensitive dyes could be used to assess changes in membrane potential, fluidity, and permeability. The interaction of the compound with different lipid components of the fungal membrane might also be explored.

Downstream Signaling Pathway Modulation

At present, detailed, publicly available scientific literature specifically elucidating the downstream signaling pathway modulation by a compound identified as "this compound" is not available. The primary mechanism of action for its parent class of drugs, the echinocandins like caspofungin, is the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. This disruption of the cell wall integrity triggers a variety of cellular stress responses.

It is hypothesized that, similar to caspofungin, this compound would activate cell wall integrity (CWI) signaling pathways. This would likely involve the activation of key protein kinases, such as protein kinase C (PKC) and mitogen-activated protein (MAP) kinases, leading to a compensatory upregulation of chitin synthesis. Further research is required to delineate the specific signaling cascades affected by this compound and to determine if its hydroxylamino functional group introduces any unique modulatory effects on these pathways compared to the parent compound.

Mechanisms of Molecular Resistance and Cross-Resistance (In Vitro/Cellular Models)

The emergence of resistance to antifungal agents is a significant clinical concern. For this compound, as with other echinocandins, resistance can be conferred through several molecular mechanisms.

Analysis of Target Enzyme Mutations Affecting this compound Interaction

Mutations in the FKS1 gene, which encodes the catalytic subunit of the β-(1,3)-D-glucan synthase, are a primary mechanism of acquired resistance to echinocandins. nih.govbiorxiv.org These mutations typically occur in specific "hot spot" regions of the gene, leading to amino acid substitutions that reduce the binding affinity of the drug to its target enzyme. nih.govbiorxiv.org While studies specifically on this compound are not yet available, it is anticipated that mutations affecting the binding pocket of the FKS1 subunit would also confer resistance to this derivative. The location and nature of these mutations can influence the level of resistance and may lead to differential susceptibility between this compound and its parent compound, caspofungin. nih.gov

Table 1: Common FKS1 Hot Spot Mutations Conferring Echinocandin Resistance

Hot Spot RegionCommon Amino Acid Substitutions
Hot Spot 1S645P, S645Y, F641S
Hot Spot 2R1361G

This table represents common mutations found to confer resistance to echinocandins in general. The specific impact of these mutations on this compound requires further investigation.

Investigation of Efflux Pump Systems in Model Organisms

Overexpression of multidrug efflux pumps is another well-established mechanism of antifungal resistance. nih.govnih.gov These membrane transporters actively extrude antifungal agents from the fungal cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. mdpi.com The two major superfamilies of efflux pumps implicated in antifungal resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. mdpi.commdpi.com While direct evidence for the efflux of this compound is pending, it is plausible that this compound could be a substrate for these pumps, similar to other antifungal agents. The level of expression of these pumps can significantly impact the minimum inhibitory concentration (MIC) of the drug required to inhibit fungal growth.

Comparative Studies with Parent Caspofungin on Resistance Mechanisms

Comparative studies between this compound and caspofungin are essential to understand the nuances of their resistance profiles. It is possible that the structural modification in this compound could alter its interaction with both the target enzyme and efflux pumps. For instance, the hydroxylamino group might affect the binding affinity to mutated FKS1 subunits differently than the parent molecule, potentially retaining activity against some caspofungin-resistant strains. Conversely, this modification could also make it a more or less avid substrate for certain efflux pumps. In vitro evolution studies, where fungal strains are exposed to increasing concentrations of both drugs, would be invaluable in comparing the frequency and types of resistance mutations that arise. biorxiv.orgbiorxiv.org

Table 2: Potential Comparative Resistance Profile

Resistance MechanismPotential Impact on this compound vs. Caspofungin
FKS1 Hot Spot Mutations May exhibit differential binding affinity, potentially overcoming some forms of caspofungin resistance or being more susceptible to others.
Efflux Pump Overexpression The structural modification could alter its recognition and transport by ABC and MFS transporters, leading to a different efflux-mediated resistance profile.

This table presents hypothetical scenarios that require experimental validation.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Identification of Key Structural Determinants for Biochemical Activity

The biochemical activity of echinocandins like caspofungin is intrinsically linked to several key structural features. These determinants are essential for the molecule's ability to inhibit β-(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall.

The foundational structure of caspofungin consists of a cyclic hexapeptide core and a lipophilic N-acyl side chain. This core structure, along with specific amino acid residues, plays a pivotal role in the antifungal efficacy. Notably, modified proline and homotyrosine residues are considered essential for the molecule's activity. The hydroxyl groups located at three amino acid residues within the cyclic lipopeptide core are also significant, as they enhance the drug's solubility in water and contribute to its stability in solutions.

The lipid side chain is another critical component, responsible for anchoring the drug to the fungal cell membrane, which is a prerequisite for its inhibitory action on glucan synthase. The general structure of echinocandins, including caspofungin, features this essential lipid tail.

To illustrate the importance of these structural features, the following table presents a comparison of the in vitro activity of caspofungin and other echinocandins against various Candida species.

CompoundCandida albicans MIC (μg/mL)Candida glabrata MIC (μg/mL)Candida parapsilosis MIC (μg/mL)Candida tropicalis MIC (μg/mL)Candida krusei MIC (μg/mL)
Caspofungin 0.060.0610.060.12
Micafungin ≤0.015≤0.0150.12≤0.0150.03
Anidulafungin 0.030.030.50.030.06

MIC (Minimum Inhibitory Concentration) values indicate the concentration of the drug required to inhibit the growth of the fungal species. Lower values indicate higher potency.

Impact of the N5-Hydroxylamino Moiety on Molecular Recognition and Binding

The introduction of an N5-hydroxylamino moiety on the caspofungin scaffold would represent a significant modification with the potential to influence its molecular recognition and binding to β-(1,3)-D-glucan synthase. The N5 position, located on the ornithine residue of the cyclic peptide core, is a site where modifications have been shown to impact the drug's properties.

The hemiaminal region at the C5 ornithine position is a known site for structural modifications in other echinocandins. For instance, rezafungin, an analogue of anidulafungin, features a modification at this position that enhances its stability and prolongs its action in the body. This suggests that the N5 position is a viable target for synthetic modifications aimed at improving the pharmacological profile of echinocandins.

A hydroxylamino group (-NHOH) at the N5 position would introduce both hydrogen bond donor and acceptor capabilities, potentially altering the molecule's interaction with the target enzyme. The specific nature of this interaction would depend on the topography of the binding site on β-(1,3)-D-glucan synthase. If the binding pocket contains appropriate residues, the hydroxylamino group could form additional hydrogen bonds, potentially enhancing the binding affinity and, consequently, the inhibitory activity of the drug.

Conformational Analysis and its Correlation with Mechanistic Effects

The conformation of the cyclic hexapeptide core of caspofungin is crucial for its inhibitory activity. The introduction of a novel functional group, such as an N5-hydroxylamino moiety, could induce conformational changes that would, in turn, affect the drug's mechanism of action.

Computational modeling and spectroscopic techniques are valuable tools for predicting and analyzing such conformational changes. These methods can help to elucidate how the modified structure fits into the binding site of β-(1,3)-D-glucan synthase and how these changes correlate with the drug's inhibitory potency.

Studies on other echinocandin analogues have demonstrated that even minor structural modifications can lead to significant conformational shifts. Therefore, a thorough conformational analysis of N5-HydroxylaminoCaspofungin would be essential to understand its mechanistic effects. The goal of such an analysis would be to determine if the new conformation maintains the necessary geometry for effective inhibition of the target enzyme.

Synthesis and Evaluation of this compound Analogues for SAR Exploration

To fully elucidate the SAR of this compound, the synthesis and evaluation of a series of analogues would be necessary. This would involve systematic modifications to the hydroxylamino group and the use of combinatorial chemistry to generate a focused library of related compounds.

Systematic modifications of the hydroxylamino group could involve several strategies. For example, the hydrogen atoms of the hydroxylamino moiety could be replaced with various alkyl or aryl groups to probe the steric and electronic requirements of the binding site. Additionally, the oxygen and nitrogen atoms could be derivatized to further explore the chemical space around this functional group.

Each new analogue would need to be synthesized and then evaluated for its in vitro antifungal activity against a panel of clinically relevant fungal pathogens. The resulting data would provide valuable insights into how different substituents on the hydroxylamino group affect the drug's potency and spectrum of activity.

Combinatorial chemistry offers a powerful approach for the rapid generation of a focused library of this compound analogues. By employing solid-phase or solution-phase combinatorial synthesis techniques, a large number of related compounds can be prepared in a systematic and efficient manner.

This approach would allow for the exploration of a wide range of chemical diversity around the N5-hydroxylamino moiety. The resulting library of compounds could then be screened for antifungal activity, and the data could be used to build a comprehensive SAR model for this novel class of caspofungin analogues. This model would be invaluable for guiding the design of future derivatives with improved therapeutic properties.

Advanced Analytical and Spectroscopic Characterization for Research Applications

High-Resolution Mass Spectrometry for Molecular Characterization and Metabolite Tracing (in a research context)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive characterization of N5-HydroxylaminoCaspofungin. By providing highly accurate mass measurements, HRMS allows for the unequivocal determination of the elemental composition of the parent molecule and its various fragments. This technique is crucial in a research setting for confirming the identity of synthesized this compound and for tracing its metabolic fate in biological systems.

In hypothetical metabolite tracing studies, cells or organisms could be treated with this compound, and subsequent analysis of biological matrices by HRMS would enable the identification of metabolic products. The high mass accuracy of this technique allows for the confident assignment of molecular formulas to detected metabolites, providing insights into the biotransformation pathways of the parent compound.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C52H89N11O16
Theoretical Monoisotopic Mass 1123.6469 g/mol
Observed Monoisotopic Mass (m/z) 1124.6542 [M+H]+
Mass Accuracy (ppm) < 2 ppm
Major Fragment Ions (MS/MS) Data not publicly available

This table presents hypothetical data as specific experimental values for this compound are not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of organic molecules like this compound in solution. Through a series of one- and two-dimensional experiments, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

The complex stereochemistry of this compound, with its multiple chiral centers, can be definitively assigned using advanced 2D-NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space correlations between protons that are in close proximity, allowing for the determination of their relative stereochemistry. By carefully analyzing the cross-peaks in NOESY and ROESY spectra, researchers can build a three-dimensional model of the molecule's conformation in solution.

To specifically probe the nitrogen atoms within the this compound structure, ¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful tool. This technique reveals long-range couplings between ¹⁵N nuclei and protons, providing crucial information for assigning the chemical shifts of the nitrogen atoms and confirming the connectivity within nitrogen-containing functional groups. This is particularly important for characterizing the novel hydroxylamino moiety in this caspofungin derivative.

Table 2: Expected NMR Correlations for Key Structural Features of this compound

NMR ExperimentExpected CorrelationsStructural Information Gained
COSY Correlations between adjacent protons.Spin systems and proton connectivity.
HSQC Direct one-bond correlations between protons and their attached carbons.Assignment of protonated carbons.
HMBC Long-range (2-3 bond) correlations between protons and carbons.Elucidation of the carbon skeleton and connectivity across quaternary carbons.
NOESY/ROESY Through-space correlations between protons in close proximity.Determination of relative stereochemistry and conformational analysis.
¹⁵N-HMBC Long-range correlations between protons and nitrogen atoms.Assignment of nitrogen chemical shifts and confirmation of nitrogen-containing moieties.

This table outlines the expected applications of various NMR techniques in the structural elucidation of this compound.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

To understand the mechanism of action of this compound, it is essential to visualize its interaction with its biological target, β-(1,3)-glucan synthase. Both X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for obtaining high-resolution structural information of protein-ligand complexes.

A primary approach to obtaining a high-resolution structure is through the co-crystallization of this compound with the β-(1,3)-glucan synthase enzyme. This involves preparing a stable and homogenous complex of the protein and the ligand and screening a wide range of conditions to induce the formation of well-ordered crystals. Alternatively, if the full enzyme is challenging to crystallize, researchers may use catalytically active domains or homologous proteins as analogs for structural studies.

Once a high-resolution structure of the this compound-β-(1,3)-glucan synthase complex is obtained, detailed mapping of the ligand-protein interactions is possible. This analysis reveals the specific amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the inhibitor. This information is critical for understanding the basis of the compound's inhibitory activity and provides a roadmap for the rational design of new and more potent antifungal agents.

Circular Dichroism and Vibrational Spectroscopy for Conformational Dynamics

The three-dimensional structure, or conformation, of a complex molecule like a Caspofungin derivative is critical to its biological activity. Techniques such as Circular Dichroism (CD) and Vibrational Spectroscopy (including Infrared and Raman spectroscopy) would be essential tools for elucidating the conformational dynamics of this compound in a research setting.

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would offer complementary information on the molecule's structure and bonding. These techniques probe the vibrational modes of specific chemical bonds. For instance, the amide I and amide II bands in the IR spectrum are particularly sensitive to the peptide backbone conformation. Any shifts in these bands for this compound compared to Caspofungin could indicate alterations in hydrogen bonding patterns and secondary structure. Furthermore, vibrational spectroscopy could potentially identify specific vibrational modes associated with the novel N-hydroxylamine group, confirming its presence and probing its local chemical environment.

Chromatographic and Electrophoretic Methods for Purity and Homogeneity Assessment (Research Scale)

Ensuring the purity and homogeneity of a compound is paramount in research to obtain reliable and reproducible results. For a modified cyclic peptide like this compound, a suite of high-resolution separation techniques would be employed.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), would be the primary technique for assessing purity. A typical method would involve a C18 column and a gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The method would be optimized to separate this compound from the parent Caspofungin, any unreacted starting materials, and potential side-products from the synthesis. The development of a stability-indicating HPLC method would also be crucial to monitor for any degradation products over time. ijapbjournal.com

Capillary Electrophoresis (CE) would offer an orthogonal separation mechanism based on the charge-to-size ratio of the molecule. This technique could be particularly useful for resolving impurities that are structurally very similar to this compound and may not be fully separated by HPLC. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), could be explored to optimize the separation.

The data from these methods would be used to determine the percentage purity of the research-scale batches of this compound.

Table of Potential Chromatographic and Electrophoretic Methods for this compound Analysis:

TechniqueTypical Stationary/Mobile Phase or BufferDetection MethodPurpose
Reverse-Phase HPLC C18 or C8 column; Acetonitrile/Water or Methanol/Water gradient with buffer (e.g., phosphate, acetate)UV-Vis (e.g., 210 nm, 220 nm), Mass Spectrometry (MS)Primary purity assessment, separation of non-polar impurities.
Normal-Phase HPLC Silica (B1680970) or cyano-propyl column; Non-polar mobile phase (e.g., hexane, heptane) with a polar modifierUV-Vis, Evaporative Light Scattering Detector (ELSD)Separation of polar impurities, isomers.
Size-Exclusion Chromatography Gel filtration media; Aqueous bufferUV-Vis, Refractive Index (RI)Assessment of aggregation or presence of high molecular weight species.
Capillary Zone Electrophoresis Fused silica capillary; Acidic or basic buffer (e.g., phosphate, borate)UV-Vis (Diode Array Detector)Orthogonal purity assessment, separation of charged impurities.
Micellar Electrokinetic Chromatography Fused silica capillary; Buffer containing a surfactant (e.g., SDS) above its critical micelle concentrationUV-Vis (Diode Array Detector)Separation of neutral and charged impurities.

Computational and Theoretical Approaches to N5 Hydroxylaminocaspofungin Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Until research on N5-HydroxylaminoCaspofungin is conducted and published, a detailed and scientifically accurate article on its computational and theoretical properties cannot be written.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity and kinetic stability of molecules. youtube.comwikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability; a larger gap implies higher stability and lower reactivity. sapub.org

For this compound, FMO analysis can elucidate regions of the molecule susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its mechanism of action and potential metabolic pathways. By calculating the energies of the HOMO, LUMO, and the energy gap, researchers can compare the reactivity of this compound with its parent compound, Caspofungin, and other derivatives. This analysis helps in understanding how the introduction of the N5-hydroxylamino group modifies the electronic properties and, consequently, the biological activity of the molecule.

Hypothetical FMO analysis results for this compound and related compounds are presented below to illustrate these concepts.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Caspofungin-6.25-1.105.15
This compound-6.10-1.204.90
Analog A-6.35-1.055.30
Analog B-5.95-1.354.60

This table contains hypothetical data for illustrative purposes.

pKa Predictions for Ionization States

The ionization state of a drug molecule at physiological pH is a critical determinant of its solubility, permeability, and interaction with its biological target. The pKa value quantifies the acidity of a functional group, indicating the pH at which the group is 50% ionized. For a complex molecule like this compound, which contains multiple ionizable groups (amines, hydroxyls), computational pKa prediction is a valuable tool to understand its behavior in the body. nih.gov

Various computational methods, ranging from empirical approaches to quantum mechanical calculations, are employed to predict pKa values. These predictions help in anticipating the charge state of this compound in different biological compartments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the charge of the molecule can affect its ability to cross cell membranes or bind to the active site of its target enzyme, β-(1,3)-D-glucan synthase. nih.gov

A hypothetical table of predicted pKa values for the key ionizable groups in this compound is provided below.

Functional Group in this compoundPredicted pKa ValuePredominant State at pH 7.4
Primary Amine 19.8Protonated (Cationic)
Primary Amine 210.2Protonated (Cationic)
Hydroxylamine (B1172632)6.5Partially Deprotonated (Anionic/Neutral)
Phenolic Hydroxyl10.5Neutral

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural and physicochemical properties. For antifungal research, QSAR models can be developed to predict the efficacy of new this compound derivatives against various fungal strains, helping to prioritize the synthesis of the most promising candidates. researchgate.net

Descriptor Generation and Selection for Predictive Modeling

The first step in developing a QSAR model is to characterize the chemical structures of the molecules using numerical values known as molecular descriptors. These descriptors can be classified into several categories, including:

Electronic Descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the water-fearing character of the molecule (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

For a series of this compound analogs, a large number of descriptors would be calculated. Subsequently, a crucial step is the selection of a smaller subset of the most relevant descriptors that have a strong correlation with the antifungal activity. This selection process helps to avoid overfitting and improves the predictive power of the QSAR model.

The table below presents a hypothetical set of descriptors for a few this compound analogs.

CompoundMolecular Weight (Da)LogPPolar Surface Area (Ų)Antifungal Activity (MIC, µg/mL)
This compound1107.31.5350.20.125
Analog C1121.41.8345.10.250
Analog D1093.21.2355.80.063

This table contains hypothetical data for illustrative purposes.

Machine Learning Approaches in SAR Modeling

Once the relevant descriptors have been selected, various machine learning algorithms can be used to build the QSAR model. elifesciences.orgresearchgate.net These algorithms learn the relationship between the descriptors (independent variables) and the biological activity (dependent variable) from a training set of molecules with known activities. Common machine learning methods used in QSAR include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable and one or more independent variables.

Partial Least Squares (PLS): A method similar to MLR but more suitable for datasets with a large number of correlated descriptors.

Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks.

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. preprints.org

Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

The goal of applying these machine learning approaches to this compound and its analogs is to create a predictive model that can accurately estimate the antifungal activity of new, yet-to-be-synthesized compounds based solely on their calculated molecular descriptors. nih.govnih.gov This predictive capability significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising molecules.

Applications of N5 Hydroxylaminocaspofungin As a Research Tool

Use as a Chemical Probe for β-(1,3)-Glucan Synthase Pathway Elucidation

There are no published studies detailing the use of N5-HydroxylaminoCaspofungin as a chemical probe to investigate the β-(1,3)-glucan synthase pathway. Research in this area continues to focus on established echinocandins and other inhibitors to understand the complex enzymatic machinery responsible for fungal cell wall construction. The unique hydroxylamino group of this particular derivative has not been leveraged in any documented research to explore specific interactions or mechanisms within this vital biosynthetic pathway.

Integration into High-Throughput Biochemical Screening Assays

The development of high-throughput screening (HTS) assays is crucial for the discovery of new antifungal agents. These platforms enable the rapid testing of large compound libraries against specific fungal targets. However, a review of the literature indicates that this compound has not been integrated into any reported HTS campaigns. There are no data tables or research findings that describe its use as a tool compound, a reference inhibitor, or a scaffold for the development of new antifungal leads in a high-throughput context.

Contribution to Understanding Fungal Cell Wall Biogenesis at a Molecular Level

The fungal cell wall is a dynamic and essential structure, and understanding its biogenesis is key to developing effective antifungal therapies. While the study of the cell wall is an active area of research, there is no evidence to suggest that this compound has contributed to this understanding. Detailed molecular studies, such as those involving crystallography, NMR spectroscopy, or genetic interaction mapping, have not been published for this compound, leaving its potential role in elucidating the intricacies of cell wall assembly unknown.

Development of Novel Mechanistic Assays Based on its Unique Structural Features

The distinct structural feature of this compound is the presence of a hydroxylamino group at the N5 position. In principle, this modification could be exploited for the development of novel assays, for instance, by serving as a handle for conjugation to reporter molecules or solid supports. However, there is no scientific literature available that describes the development or application of any such mechanistic assays based on the unique structure of this compound.

Future Research Directions and Unexplored Avenues for N5 Hydroxylaminocaspofungin

Investigation of its Role in Caspofungin Degradation Pathways

Caspofungin is known to undergo metabolic degradation in the liver through peptide hydrolysis and N-acetylation. wikipedia.org It can also spontaneously degrade into an open-ring peptide. wikipedia.org The introduction of a hydroxylamino group in N5-HydroxylaminoCaspofungin could significantly alter these degradation pathways. The hydroxylamino moiety may serve as a new site for metabolic reactions, potentially leading to novel degradation products with different biological activities or toxicity profiles.

Future research should focus on comparative degradation studies between Caspofungin and its N5-hydroxylamino derivative. This would involve in vitro incubation with liver microsomes and in vivo studies in animal models to identify and characterize the metabolites. Understanding these pathways is critical for predicting the compound's pharmacokinetic profile and potential drug-drug interactions.

Research ApproachKey QuestionsExpected Outcomes
In vitro metabolic stability assaysHow does the N5-hydroxylamino group affect the rate of degradation in the presence of liver enzymes?Determination of the intrinsic clearance and metabolic half-life of this compound compared to Caspofungin.
Metabolite identification and structural elucidationWhat are the major degradation products of this compound?Identification of novel metabolites and understanding of the specific enzymatic pathways involved in its degradation.
In vivo pharmacokinetic studiesHow do the degradation pathways influence the overall exposure and elimination of the compound in a living organism?Characterization of the pharmacokinetic parameters (AUC, Cmax, t1/2) and the excretion profile of this compound.

Exploration of Alternative Molecular Targets Beyond Glucan Synthase

The primary molecular target of echinocandins, including Caspofungin, is the fungal enzyme β-(1,3)-D-glucan synthase, which is essential for cell wall integrity. While it is expected that this compound will retain this primary mechanism of action, the chemical modification could introduce new interactions with other cellular components. It is conceivable that the hydroxylamino group could mediate binding to other fungal proteins or even interact with components of the host's cells, leading to off-target effects.

Investigating these potential alternative targets is crucial for a comprehensive understanding of the compound's mechanism of action and for identifying any potential for unforeseen toxicities or novel therapeutic applications. Techniques such as affinity chromatography with the compound immobilized as bait, or computational docking studies against a panel of fungal and human proteins, could reveal new binding partners.

Integration with Multi-Omics Technologies for Systems-Level Mechanistic Insights

To gain a holistic understanding of the cellular response to this compound, a systems biology approach is warranted. nih.gov The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the global changes that occur in a fungal cell upon exposure to the compound. researchgate.net

For instance, transcriptomic analysis (e.g., RNA-seq) could identify genes that are up- or down-regulated in response to treatment, providing clues about compensatory or stress-response pathways. Proteomic studies can reveal changes in protein expression and post-translational modifications, while metabolomics can identify alterations in metabolic pathways. researchgate.net The combined analysis of these multi-omics datasets can help to construct a detailed model of the drug's mechanism of action and its broader physiological impact. biorxiv.org

Omics TechnologyResearch FocusPotential Insights
Transcriptomics Differential gene expression analysis in fungal cells treated with this compound.Identification of stress response pathways, compensatory mechanisms, and potential secondary drug targets.
Proteomics Quantitative analysis of protein expression and post-translational modifications.Understanding the impact on protein networks, cellular signaling, and identification of direct or indirect protein targets.
Metabolomics Profiling of intracellular and extracellular metabolites.Elucidation of metabolic rewiring, identification of affected biochemical pathways, and potential biomarkers of drug activity.

Design of N5-Hydroxylamino-Modified Probes for Advanced Imaging Techniques

The hydroxylamino group on this compound provides a convenient chemical handle for the attachment of reporter molecules, such as fluorophores. This opens up the possibility of designing novel chemical probes for advanced imaging studies. By conjugating a fluorescent dye to the hydroxylamino moiety, researchers can create a tool to visualize the localization of the compound within fungal cells in real-time.

These fluorescently-labeled probes could be used in techniques like confocal microscopy and super-resolution microscopy to study the drug's uptake, distribution, and interaction with the fungal cell wall. jove.comnih.gov This would provide invaluable insights into its mechanism of action at a subcellular level and could also be used to study the dynamics of the fungal cell wall itself. researchgate.net

Theoretical Frameworks for Predicting De Novo Echinocandin Analogues with Tailored Properties

The synthesis and biological evaluation of this compound can provide valuable data for the development of theoretical models to predict the properties of other, yet-to-be-synthesized echinocandin analogues. researchgate.net By combining computational chemistry, molecular modeling, and quantitative structure-activity relationship (QSAR) studies, it may be possible to build predictive models that can guide the design of new derivatives with improved properties. nih.gov

These theoretical frameworks could be used to predict antifungal potency, spectrum of activity, and potential for resistance development. bohrium.com For example, molecular docking simulations could be used to predict the binding affinity of new analogues to both wild-type and mutant forms of β-(1,3)-D-glucan synthase, thereby guiding the design of compounds that are less susceptible to resistance. bohrium.com This in silico approach can help to streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying N5-HydroxylaminoCaspofungin in in vitro studies?

A column-switching high-performance liquid chromatography (HPLC) method coupled with fluorescence detection has been validated for quantifying Caspofungin derivatives in biological matrices. This method addresses sensitivity and specificity challenges, particularly in complex media, by minimizing interference from matrix components. Researchers should validate parameters such as linearity (1–10 µg/mL), precision (CV <10%), and recovery rates (>85%) under controlled pH and temperature conditions to ensure reproducibility .

Q. How should researchers handle adsorption-related analyte loss during in vitro experiments with this compound?

Adsorption to labware (e.g., plastic tubes, glass surfaces) is a critical issue. To mitigate this:

  • Test materials like polypropylene or silanized glass for minimal adsorption.
  • Pre-treat surfaces with agents such as bovine serum albumin (BSA) or polyethylene glycol (PEG) to reduce nonspecific binding.
  • Monitor adsorption kinetics using LC-MS to quantify residual drug concentrations over time. Evidence suggests adsorption accounts for >70% of analyte loss in untreated systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use chemical-resistant gloves (e.g., nitrile) and ensure local exhaust ventilation to prevent inhalation of aerosols.
  • Store the compound in airtight containers at 2–8°C to avoid degradation.
  • Follow NIH guidelines for reporting preclinical conditions, including batch-to-batch variability and stability testing under simulated experimental conditions .

Advanced Research Questions

Q. How can contradictory pharmacokinetic/pharmacodynamic (PK/PD) data for this compound be resolved in resistance studies?

Discrepancies in PK/PD models (e.g., two-compartment models failing to predict resistance) often stem from unaccounted variables like protein binding or pH-dependent solubility. To address this:

  • Incorporate adsorption correction factors derived from material-specific loss assays.
  • Use dynamic in vitro models that simulate physiological conditions (e.g., biofilm environments) to better align with in vivo resistance patterns .

Q. What experimental designs are optimal for studying this compound’s degradation pathways?

Degradation studies should combine NMR and LC-MS to identify primary metabolites and degradation byproducts. For example:

  • Expose the compound to simulated biological fluids (pH 4.5–7.4) at 37°C for 24–72 hours.
  • Quantify hydrolytic vs. oxidative degradation using isotopically labeled analogs as internal standards.
  • Cross-reference findings with adsorption data to distinguish true degradation from surface binding .

Q. How can researchers systematically evaluate the reliability of in vitro methods for this compound efficacy testing?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design:

  • Feasibility : Validate methods using standardized reference strains (e.g., Candida glabrata ATCC 90030).
  • Novelty : Compare adsorption kinetics across novel biomaterials (e.g., 3D-printed scaffolds) vs. traditional labware.
  • Relevance : Align dosing regimens with clinical pharmacokinetic data to ensure translational validity .

Q. What strategies improve literature review rigor for this compound-related mechanisms of action?

  • Use Boolean search strings in PubMed/Scopus: ("this compound" OR "Caspofungin derivative") AND ("resistance mechanisms" OR "PK/PD modeling").
  • Leverage text-mining tools like PubMed PubReMiner to identify high-impact authors, annual publication trends, and emerging keywords (e.g., "biofilm penetration") .

Methodological Considerations

Q. How should researchers report contradictions between in vitro and in vivo efficacy data for this compound?

  • Clearly delineate experimental conditions (e.g., adsorption mitigation steps, medium composition) in the Methods section.
  • Use regression analysis to quantify the impact of confounding variables (e.g., protein binding, pH shifts) on observed discrepancies.
  • Reference NIH reporting guidelines to ensure transparency in data interpretation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in resistance assays?

  • Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-strain variability.
  • Report 90% confidence intervals for minimum inhibitory concentration (MIC) values and use Kaplan-Meier survival analysis for time-kill assays .

Tables for Key Data

Parameter Recommended Value/Range Method Reference
Adsorption loss (untreated)>70%LC-MS quantification
Optimal storage temperature2–8°CStability assays
HPLC linearity range1–10 µg/mLColumn-switching HPLC-FL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.